(3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid

Description

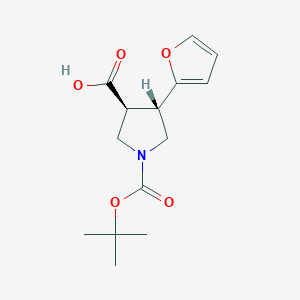

This compound is a pyrrolidine derivative featuring a stereospecific (3S,4S) configuration. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at position 1, a furan-2-yl substituent at position 4, and a carboxylic acid moiety at position 3. The stereochemistry at positions 3 and 4 may influence biological activity and physicochemical properties, such as solubility and crystal packing.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-4-(furan-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-7-9(10(8-15)12(16)17)11-5-4-6-19-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSRKQPMFMWNJA-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401148732 | |

| Record name | 1-(1,1-Dimethylethyl) (3S,4S)-4-(2-furanyl)-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959579-75-0 | |

| Record name | 1-(1,1-Dimethylethyl) (3S,4S)-4-(2-furanyl)-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959579-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) (3S,4S)-4-(2-furanyl)-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and (S)-pyrrolidine-3-carboxylic acid.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a suitable base and solvent.

Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, which may involve reagents such as coupling agents and catalysts.

Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can undergo reduction reactions to form tetrahydrofuran derivatives.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Free amine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its applications include:

- Building Block for Natural Products : It is utilized in the synthesis of various natural products due to its ability to undergo multiple chemical transformations.

- Synthesis of Pharmaceuticals : The compound's structure allows for modifications that lead to the development of new pharmaceutical agents, particularly in the field of anti-inflammatory and anticancer drugs.

Synthetic Routes

The synthesis typically involves:

- Formation of the pyrrolidine ring through cyclization reactions.

- Coupling reactions to introduce the furan moiety.

- Protection of the nitrogen with Boc-Cl under basic conditions.

Biological Research Applications

In biological research, (3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid is employed for:

- Enzyme-Substrate Interaction Studies : It aids in understanding how enzymes interact with substrates, particularly in metabolic pathways.

- Protein-Ligand Binding Studies : The compound is used to investigate binding affinities and mechanisms of action involving various proteins.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pathways related to inflammation.

- Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines by modulating gene expression related to cell proliferation and apoptosis.

Industrial Applications

In industrial settings, this compound is utilized for:

- Development of Novel Materials : Its unique chemical properties contribute to the creation of advanced materials with specific functionalities.

- Precursor in Pharmaceutical Manufacturing : The compound is often used as a precursor in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Physicochemical and Functional Comparisons

- Lipophilicity: The furan-2-yl substituent in the target compound likely imparts moderate polarity compared to phenyl (, higher lipophilicity) or halogenated/cyanophenyl groups (, higher logP) . Fluorinated analogs () exhibit greater metabolic stability due to C-F bond strength .

Stereochemical Impact :

Reactivity :

- Boc-protected amines (common in all analogs) prevent unwanted nucleophilic reactions, making these compounds suitable intermediates in peptide synthesis.

- The carboxylic acid group enables salt formation or conjugation, critical for solubility and drug delivery (e.g., highlights hazards linked to carboxylic acids, such as skin irritation) .

Hazards :

- Boc-protected compounds generally exhibit lower acute toxicity compared to free amines. However, carboxylic acid moieties (as in ) correlate with hazards like skin/eye irritation (H315, H319) .

Biological Activity

(3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid is a chiral compound classified within the pyrrolidine derivatives. It features a furan ring attached to the pyrrolidine core and includes a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The specific stereochemistry is indicated by the (3S,4S) configuration, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect various biological processes.

- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways that are critical for cellular functions.

- Gene Expression Modulation : The compound may alter the expression of genes linked to inflammation, cell proliferation, and apoptosis.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

- Anticancer Properties : Research indicates that derivatives of pyrrolidine carboxylic acids exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against human cancer cell lines such as A549 (non-small cell lung adenocarcinoma) and others.

- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (3S,4S)-1-(Tert-butoxycarbonyl)-4-(phenyl)pyrrolidine-3-carboxylic acid | Structure | Moderate anticancer activity | Similar structure but with phenyl instead of furan |

| (3S,4S)-1-(Tert-butoxycarbonyl)-4-(thiophen-2-YL)pyrrolidine-3-carboxylic acid | Structure | Lower activity compared to furan derivative | Thiophene ring alters electronic properties |

The furan ring in this compound provides unique electronic and steric properties that enhance its biological activity compared to similar compounds.

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of pyrrolidine derivatives, this compound was tested against A549 cells. The results indicated a significant reduction in cell viability at concentrations above 100 µM. The mechanism was attributed to induced apoptosis and cell cycle arrest.

Study 2: Enzyme Interaction Analysis

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. It demonstrated that the compound could effectively inhibit enzyme activity by binding at the active site, leading to decreased substrate turnover and altered metabolic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3S,4S)-1-(tert-butoxycarbonyl)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling or Boc-protection strategies. For example, tert-butyl alcohol and palladium diacetate are used under inert atmospheres (40–100°C) to introduce the Boc group while retaining stereochemistry . Furan-2-yl substituents may require Suzuki-Miyaura coupling with furan boronic esters, adapted from methods for similar pyrrolidine derivatives . Chiral HPLC or polarimetry is critical for verifying enantiomeric excess (>99% ee), as seen in analogous Boc-protected pyrrolidine syntheses .

Q. How can researchers characterize the structural integrity of this compound, particularly its stereochemistry and functional group stability?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration, especially for the (3S,4S) stereoisomer.

- NMR spectroscopy : Use H-H COSY and NOESY to confirm spatial proximity of furan and Boc groups. For example, coupling constants (J) between H3 and H4 protons (~3–5 Hz) indicate cis stereochemistry .

- FT-IR : Confirm Boc group stability (C=O stretch at ~1680–1720 cm) and carboxylic acid protonation state (broad O-H stretch at 2500–3300 cm) .

Q. What are the recommended storage conditions to prevent decomposition of the Boc-protected pyrrolidine core?

- Methodological Answer : Store at –20°C in inert, anhydrous environments (e.g., argon-purged vials). The Boc group is hydrolytically sensitive; avoid prolonged exposure to moisture or acidic conditions. Stability data from structurally related compounds suggest decomposition <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for similar Boc-protected pyrrolidine derivatives, and what factors dominate scalability?

- Methodological Answer : Yield discrepancies often arise from:

- Catalyst loading : Pd(OAc) at 2–5 mol% vs. ligand ratios (e.g., XPhos) .

- Temperature gradients : Reactions >80°C may degrade furan rings, reducing yields by 15–20% .

- Workup protocols : Acidic hydrolysis (HCl/water at 93–96°C) can epimerize chiral centers if not quenched rapidly . Scalability requires optimizing mixing efficiency and pH control during Boc deprotection .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring, particularly at C3 and C4 positions?

- Methodological Answer :

- Low-temperature coupling : Perform furan introduction at ≤0°C to minimize epimerization .

- Protecting group synergy : Use orthogonal groups (e.g., Fmoc for carboxylic acid) to shield reactive sites during Boc activation .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively enrich (3S,4S) configurations, as demonstrated for fluorinated analogs .

Q. How does the furan-2-yl substituent influence the compound’s reactivity in downstream applications, such as peptide coupling or metal coordination?

- Methodological Answer :

- Peptide coupling : Furan’s electron-rich π-system enhances carbodiimide-mediated activation (e.g., EDC/HOBt) but may require protection during Boc cleavage .

- Metal coordination : The furan oxygen acts as a weak Lewis base, complicating transition-metal catalysis (e.g., Pd-mediated cross-couplings). Pre-coordination studies with Cu(I) suggest competitive binding at the pyrrolidine nitrogen .

Critical Analysis of Evidence

- Stereochemical Control : and highlight asymmetric synthesis routes for Boc-protected pyrrolidines, but furan-specific steric effects may require modified protocols.

- Contradictions : Yields in (93–96°C hydrolysis) conflict with lower yields in for furan-containing analogs, likely due to side reactions at elevated temperatures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.